molecular formula C41H80O5 B3025918 Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester CAS No. 140456-19-5

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester

Cat. No.: B3025918
CAS No.: 140456-19-5
M. Wt: 653.1 g/mol
InChI Key: UNXQXIYZHULSKR-UHFFFAOYSA-N
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Description

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester is a chemical compound that belongs to the class of fatty acid esters It is derived from nonadecanoic acid, a 19-carbon saturated fatty acid, and 1-(hydroxymethyl)-1,2-ethanediyl, a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester typically involves the esterification of nonadecanoic acid with 1-(hydroxymethyl)-1,2-ethanediyl. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of solid acid catalysts can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nonadecanoic acid and formaldehyde.

    Reduction: Nonadecanol and 1,2-ethanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: A similar ester derived from hexadecanoic acid and 2-hydroxy-1-(hydroxymethyl)ethyl.

    Nonadecanoic acid, methyl ester: An ester of nonadecanoic acid with methanol.

Uniqueness

Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester is unique due to its specific structure, which combines a long-chain fatty acid with a diol. This structure imparts distinct physicochemical properties, such as higher melting point and specific reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(3-hydroxy-2-nonadecanoyloxypropyl) nonadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXQXIYZHULSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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